2,3,6-Trimethylquinoxalin-5-amine
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Overview
Description
2,3,6-Trimethylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, which is known for its wide range of biological and pharmacological properties. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylquinoxalin-5-amine typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions. This reaction forms the quinoxaline ring, which is then methylated at the 2, 3, and 6 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylquinoxalin-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: It can be reduced to form dihydroquinoxalines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various alkylated and acylated derivatives
Scientific Research Applications
2,3,6-Trimethylquinoxalin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylquinoxalin-5-amine involves its interaction with various molecular targets. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s biological effects are mediated through its interaction with cellular enzymes and receptors, influencing pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Known for its light-emitting properties.
2,3-Dimethylquinoxaline: Similar structure but lacks the additional methyl group at the 6-position.
Uniqueness
2,3,6-Trimethylquinoxalin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3,6-trimethylquinoxalin-5-amine |
InChI |
InChI=1S/C11H13N3/c1-6-4-5-9-11(10(6)12)14-8(3)7(2)13-9/h4-5H,12H2,1-3H3 |
InChI Key |
OGTWTLPLALIUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(N=C2C=C1)C)C)N |
Origin of Product |
United States |
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